![molecular formula C7H6ClF3N2O B580495 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine CAS No. 156425-08-0](/img/structure/B580495.png)
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine
Overview
Description
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine is a compound with the molecular formula C7H6ClF3N2O . It is a solid substance and should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of (Trifluoromethoxy)benzene, a related compound, can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . A detailed synthesis analysis of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine specifically was not found in the search results.Molecular Structure Analysis
The InChI code for 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine is 1S/C7H6ClF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine is a solid substance . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Analytical Chemistry
Derivatization Reagents: The amino groups in 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine can be used as derivatization reagents in analytical chemistry. They enhance the detectability of specific analytes by forming stable derivatives. Researchers employ these derivatives in gas chromatography (GC) and liquid chromatography (LC) methods.
Fluorescent Probes: Scientists are investigating the compound’s fluorescence properties. By attaching fluorophores to its amino groups, they can create fluorescent probes for detecting specific molecules or cellular structures. These probes are valuable tools in biological and medical research.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, and precautionary statements include P261 and P280 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-chloro-5-(trifluoromethoxy)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQAWXIJOLCDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239665 | |
Record name | 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine | |
CAS RN |
156425-08-0 | |
Record name | 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156425-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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